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Compound of Interest

Compound Name: 5-Chloro-6-methoxy-1-indanone

Cat. No.: B1366722

An In-Depth Technical Guide to 5-Chloro-6-methoxy-1-indanone

Abstract

5-Chloro-6-methoxy-1-indanone is a substituted indanone, a class of compounds recognized
for its utility as a versatile scaffold in medicinal chemistry and organic synthesis. The indanone
core is a privileged structure found in numerous pharmacologically active compounds, making
its derivatives highly valuable as intermediates in drug discovery.[1][2][3] The specific
substitution pattern of 5-Chloro-6-methoxy-1-indanone, featuring both an electron-
withdrawing chloro group and an electron-donating methoxy group, provides unique electronic
properties and multiple sites for further chemical modification. This guide offers a
comprehensive technical overview of its core molecular attributes, a plausible synthetic
pathway with mechanistic considerations, detailed protocols for its characterization, and a
discussion of its applications for researchers, scientists, and drug development professionals.

Core Molecular Attributes

5-Chloro-6-methoxy-1-indanone is an organic building block with a defined molecular
structure and specific physicochemical properties.[4] Its identity is established by its unique
molecular formula, weight, and CAS registry number.
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Property Value Reference
Molecular Formula C10HsClO2 [4]
Molecular Weight 196.63 g/mol [4]
CAS Number 344305-70-0 [4]
Appearance White to yellow or light brown 5]

powder (typical for indanones)

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=0)
c2)Cl

Chemical Structure:

The image you are
requesting does not exist

aris no longer available.
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Synthesis and Mechanistic Insights

The synthesis of substituted 1-indanones is most commonly achieved via an intramolecular

Friedel-Crafts acylation of a 3-arylpropionic acid derivative.[1][6] This powerful cyclization

reaction forms the core five-membered ring of the indanone scaffold. The following section

outlines a logical and robust synthetic pathway to 5-Chloro-6-methoxy-1-indanone.

Proposed Synthetic Pathway

A logical approach begins with a suitable substituted benzene derivative, which undergoes

Friedel-Crafts acylation with succinic anhydride, followed by reduction and subsequent

intramolecular cyclization.
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Caption: Proposed synthetic workflow for 5-Chloro-6-methoxy-1-indanone.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for Friedel-Crafts
reactions and indanone synthesis.[1][6]

o Preparation of 4-(4-Chloro-3-methoxyphenyl)butanoic acid (Intermediate 2):

o Step 1 (Acylation): To a cooled (0 °C) suspension of anhydrous aluminum chloride (AICI3)
in a suitable solvent (e.g., nitrobenzene or dichloromethane), add 2-chloroanisole. Add
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succinic anhydride portion-wise while maintaining the temperature. Stir the mixture at
room temperature until the reaction is complete (monitored by TLC). Quench the reaction
by carefully pouring it onto ice and hydrochloric acid. The resulting solid, 4-(4-chloro-3-
methoxyphenyl)-4-oxobutanoic acid, is filtered, washed, and dried.

» Causality: AICIs acts as a Lewis acid catalyst, activating the succinic anhydride for
electrophilic attack on the electron-rich aromatic ring of 2-chloroanisole. The acylation
occurs preferentially at the position para to the activating methoxy group.

o Step 2 (Reduction): Add the keto-acid from the previous step to a mixture of amalgamated
zinc (Zn(Hg)), concentrated hydrochloric acid, water, and toluene. Reflux the mixture for
several hours.

» Causality: The Clemmensen reduction specifically reduces the aryl ketone to a
methylene group under acidic conditions without affecting the carboxylic acid.

e Cyclization to 5-Chloro-6-methoxy-1-indanone (Final Product):

o Step 3 (Cyclization): Gently reflux the 4-(4-chloro-3-methoxyphenyl)butanoic acid with an
excess of thionyl chloride (SOCIz) to form the corresponding acyl chloride. After removing
the excess SOCI2 under reduced pressure, dissolve the crude acyl chloride in a non-polar
solvent like dichloromethane.

o Cool the solution to 0 °C and add anhydrous AICIs portion-wise. Stir the reaction mixture
until cyclization is complete.

» Causality: The conversion to the highly reactive acyl chloride is necessary for the
intramolecular Friedel-Crafts reaction. The Lewis acid (AICIs) then catalyzes the
intramolecular acylation, where the acyl chloride attacks the aromatic ring to form the
five-membered ring, yielding the target indanone.

o Workup and Purification: Quench the reaction with ice water. Separate the organic layer,
wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The
crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization and Validation

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1366722?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Structural confirmation of the synthesized 5-Chloro-6-methoxy-1-indanone is achieved
through a combination of standard spectroscopic techniques. The expected data, based on its
structure and known data for similar indanone analogs, are summarized below.[7]

Technique Expected Observations

- Aromatic protons (2H, singlets or doublets in
the ~7.0-7.8 ppm region).- Methoxy group

1H NMR protons (3H, singlet around 3.9 ppm).- Aliphatic
protons of the indanone ring (4H, multiplet

signals between 2.6-3.2 ppm).

- Carbonyl carbon (C=0) signal around 205-215

ppm.- Aromatic carbons (signals between 110-
13C NMR 160 ppm).- Methoxy carbon signal around 56

ppm.- Aliphatic carbons (signals between 25-45

ppm).

- Strong C=0 (ketone) stretching frequency
around 1690-1710 cm~1.- Aromatic C=C

IR Spectroscopy stretching frequencies around 1590-1610 cm~1.-
C-O (ether) stretching frequency around 1250

cm~1.- Aliphatic and aromatic C-H stretches.

- Molecular ion (M*) peak at m/z 196 (with a
M Spect try (E1) characteristic M+2 isotope peak for chlorine at
ass Spectrometr
P Y m/z 198 in a ~3:1 ratio).- Key fragment ion from

the loss of CO ([M-CQ]*) at m/z 168.

Characterization Workflow and Protocols

The validation of the final compound follows a logical workflow to ensure purity and structural
integrity.
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Caption: Standard workflow for the spectroscopic validation of a synthesized compound.
Protocol: Spectroscopic Analysis[7]
¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated
chloroform (CDCI3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an
internal standard (0.00 ppm).

o Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz (or higher) spectrometer.
Use standard pulse programs.

e Infrared (IR) Spectroscopy:

o Sample Preparation: Use the Attenuated Total Reflectance (ATR) method by placing a
small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr
pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing it into a
thin disk.

o Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-
400 cm~1,

e Mass Spectrometry (MS):
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o Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas
Chromatography (GC-MS) system.

o lonization: Use Electron lonization (El) at a standard energy of 70 eV.

o Data Acquisition: Record the mass-to-charge (m/z) ratios of the resulting molecular and
fragment ions.

Applications in Research and Drug Development

The indanone framework is a cornerstone in the development of therapeutics, particularly for
neurodegenerative diseases.[3]

 Intermediate for Bioactive Molecules: 5-Chloro-6-methoxy-1-indanone serves as a key
intermediate for synthesizing more complex molecules. The ketone functionality is a handle
for reactions like aldol condensations, reductions, and reductive aminations. The chloro and
methoxy groups on the aromatic ring can be modified or used to direct further substitutions,
allowing for the creation of a library of analogs for structure-activity relationship (SAR)
studies.

» Scaffold for Drug Discovery: The indanone scaffold is central to the structure of Donepezil, a
primary medication used in the management of Alzheimer's disease.[2] Derivatives of
substituted indanones are continuously being explored as inhibitors of enzymes like
acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are critical targets in
neurodegenerative disorders.[3]

» Agrochemical Synthesis: Related chloro-indanone structures are vital intermediates in the
synthesis of modern insecticides like Indoxacarb, highlighting the scaffold's broader utility in
agrochemicals.[8]

Safety and Handling

While specific toxicity data for 5-Chloro-6-methoxy-1-indanone is not widely published,
compounds of this class should be handled with appropriate care in a laboratory setting. Based
on data for similar chloro-indanones, the following precautions are advised.[5]
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o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves,
and a lab coat.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes.

o Storage: Store in a cool, dry place away from incompatible materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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